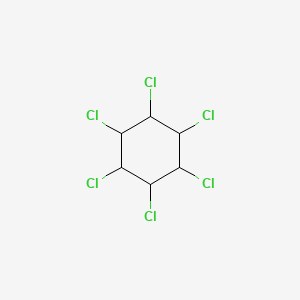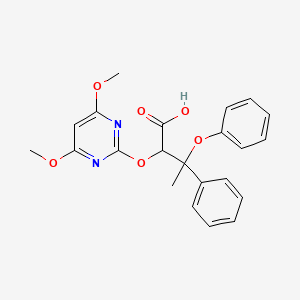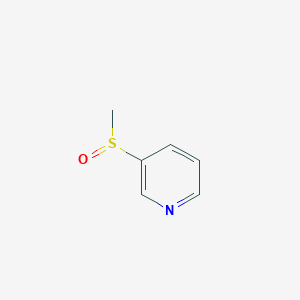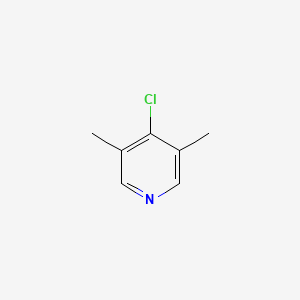![molecular formula C₂₃H₂₉NO₃ B1146367 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol CAS No. 955365-79-4](/img/new.no-structure.jpg)
1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol is a chemical compound with the molecular formula C23H29NO3 and a molecular weight of 367.48 g/mol. This compound is used as a reactant in the synthesis of O-desmethylvenlafaxine succinate, a pharmaceutical compound.
Vorbereitungsmethoden
The synthesis of 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol involves several steps. One common synthetic route starts with the protection of the phenolic hydroxyl group of p-hydroxybenzene acetonitrile using benzyl bromide, catalyzed by potassium carbonate . The resulting intermediate undergoes nucleophilic addition to cyclohexanone, promoted by sodium hydroxide and a homogeneous catalyst such as tetrabutylammonium bromide . The final steps involve reduction, dimethylation, and formation of the succinic acid salt .
Analyse Chemischer Reaktionen
1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Wissenschaftliche Forschungsanwendungen
1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol is primarily used in the synthesis of O-desmethylvenlafaxine succinate, which is an active pharmaceutical ingredient used in the treatment of depression. Additionally, it serves as a building block in organic synthesis and is used in proteomics research .
Wirkmechanismus
The mechanism of action of 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol is related to its role as an intermediate in the synthesis of O-desmethylvenlafaxine succinate. This compound interacts with molecular targets and pathways involved in neurotransmitter regulation, particularly serotonin and norepinephrine reuptake inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-[(4-Benzyloxyphenyl)-(dimethylcarbamoyl)methyl]cyclohexanol include:
- 2-(4-(Benzyloxy)phenyl)-2-(1-hydroxycyclohexyl)-N,N-dimethylacetamide
- α-(1-Hydroxycyclohexyl)-N,N-dimethyl-4-(phenylmethoxy)benzeneacetamide
These compounds share structural similarities but differ in their specific functional groups and applications.
Eigenschaften
CAS-Nummer |
955365-79-4 |
|---|---|
Molekularformel |
C₂₃H₂₉NO₃ |
Molekulargewicht |
367.48 |
Synonyme |
2-(4-(Benzyloxy)phenyl)-2-(1-hydroxycyclohexyl)-N,N-dimethylacetamide; α-(1-Hydroxycyclohexyl)-N,N-dimethyl-4-(phenylmethoxy)benzeneacetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[4-(benzyloxy)phenyl]acrylate](/img/structure/B1146285.png)
![(E)-3-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl]-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]prop-2-enamide](/img/structure/B1146288.png)

![5-Bromo-4-[2-(dimethylamino)ethenyl]-2-methoxy-3-nitropyridine](/img/structure/B1146291.png)





